

"Antimicrobial agent-10" chemical structure and properties

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In-Depth Technical Guide: Teixobactin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teixobactin is a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Discovered in a screen of previously unculturable soil bacteria, Eleftheria terrae, teixobactin represents a new class of antibiotics.[1] Its unique mechanism of action, which involves binding to highly conserved lipid precursors of cell wall components, has generated significant interest in its potential to combat antimicrobial resistance.[1][3] Notably, the development of resistance to teixobactin has not been observed in laboratory settings.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to teixobactin.

Chemical Structure and Physicochemical Properties

Teixobactin is a cyclic depsipeptide composed of 11 amino acids, including several non-proteinogenic residues such as L-allo-enduracididine and four D-amino acids.[1] The C-terminus forms a lactone ring with the side chain of D-Threonine at position 8.[1]

Table 1: Physicochemical and Pharmacological Properties of Teixobactin



Property	Value	Reference
Chemical Formula	C58H95N15O15	[1]
Molecular Weight	1242.46 g/mol [1]	
Appearance	White to off-white solid	
Solubility	Poor aqueous solubility, improved in the presence of surfactants like polysorbate 80. Prodrug strategies have been explored to enhance solubility.	[4]
In Vivo Efficacy	Effective in murine models of MRSA septicemia and thigh infection, and Streptococcus pneumoniae lung infection.	[2]
Pharmacokinetics (Mouse)	Stable in serum and has a viable circulating half-life. Specific parameters like clearance and volume of distribution are not yet extensively published in publicly available literature. Prodrugs have shown half-lives ranging from 13 to 115 minutes in phosphate buffer.	[4]

Antimicrobial Spectrum and Potency

Teixobactin exhibits potent bactericidal activity against a wide range of Gram-positive bacteria. It is not effective against Gram-negative bacteria, likely due to the presence of their outer membrane which may prevent the drug from reaching its target.[1][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Teixobactin Against Selected Gram-Positive Bacteria

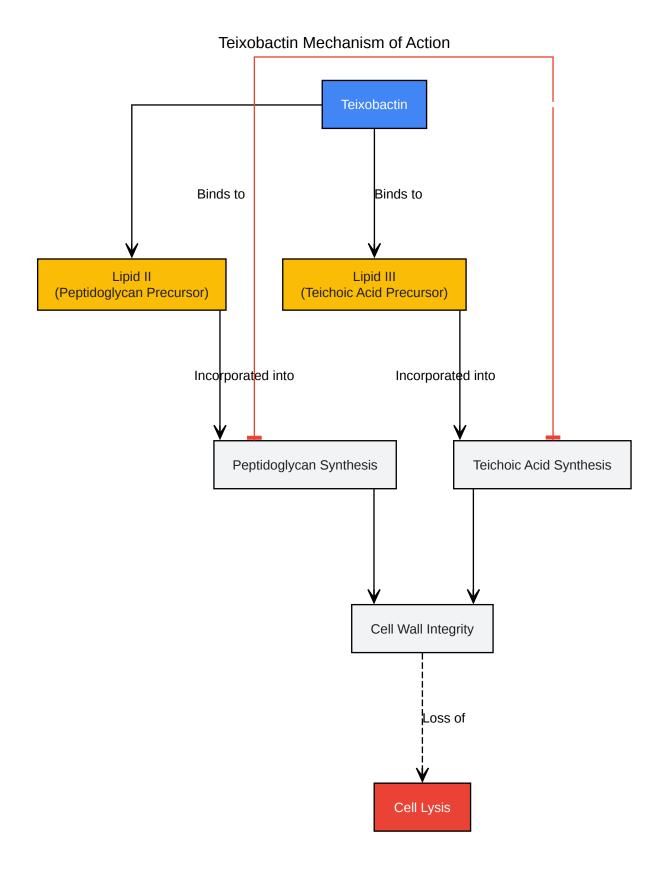


Bacterial Species	Strain	MIC (μg/mL)	Reference
Staphylococcus aureus	ATCC 29213	0.25	[5]
Staphylococcus aureus	MRSA (USA300)	0.25	[5]
Enterococcus faecalis	VRE (ATCC 700221)	0.25	[5]
Streptococcus pneumoniae	ATCC 49619	0.03	[5]
Bacillus subtilis	ATCC 6051	0.125	[5]
Clostridium difficile	ATCC 9689	0.005	[5]
Mycobacterium tuberculosis	H37Rv	0.5	[5]

Mechanism of Action

Teixobactin inhibits bacterial cell wall synthesis by binding to two key precursors: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[3][6] This dual-targeting mechanism is a key factor in its potent activity and the lack of observed resistance. The binding of teixobactin to these lipid-linked precursors prevents their incorporation into the growing cell wall, leading to cell lysis.[1]





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Figure 1. Teixobactin's mechanism of action targeting cell wall synthesis.



Experimental Protocols Solid-Phase Peptide Synthesis of Teixobactin

The total synthesis of teixobactin can be achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5][7][8] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

- Fmoc-protected amino acids (including D-amino acids and protected L-allo-enduracididine)
- · 2-chlorotrityl chloride resin
- Coupling reagents (e.g., HATU, HOBt, DIC)
- Bases (e.g., DIPEA, Piperidine)
- Solvents (e.g., DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIPS/H₂O)
- HPLC for purification

General Protocol:

- Resin Loading: The C-terminal amino acid (IIe) is attached to the 2-chlorotrityl chloride resin.
- Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
- Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form a new peptide bond.
- Iteration: Steps 2 and 3 are repeated for each amino acid in the sequence.
- On-Resin Cyclization (for the depsipeptide bond): The side chain of D-Thr is esterified with the C-terminus of the subsequent Ile.

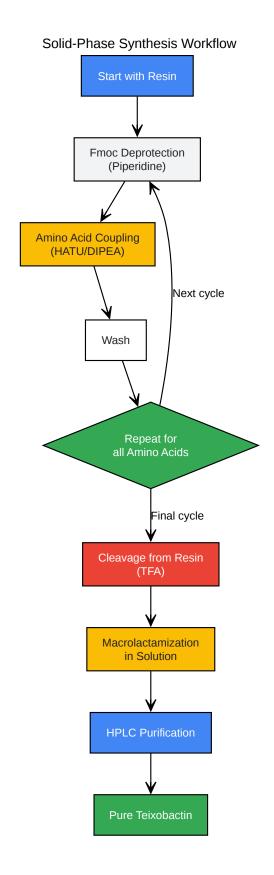


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- Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail.
- Solution-Phase Macrolactamization: The linear peptide is cyclized in solution to form the final macrocyclic structure.
- Purification: The crude teixobactin is purified by reverse-phase HPLC.





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Figure 2. General workflow for the solid-phase synthesis of teixobactin.



Determination of Minimum Inhibitory Concentration (MIC)

The MIC of teixobactin is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Teixobactin stock solution
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

Protocol:

- Serial Dilutions: A two-fold serial dilution of the teixobactin stock solution is prepared in CAMHB in the wells of a 96-well plate.
- Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

Lipid II Binding Assay via Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the binding affinity of teixobactin to Lipid II.[9][10][11]

Materials:

Isothermal titration calorimeter



- Teixobactin solution (in the syringe)
- Lipid II solution (in the sample cell), which can be in solution or incorporated into liposomes.
- Buffer (e.g., Tris-HCl with NaCl)

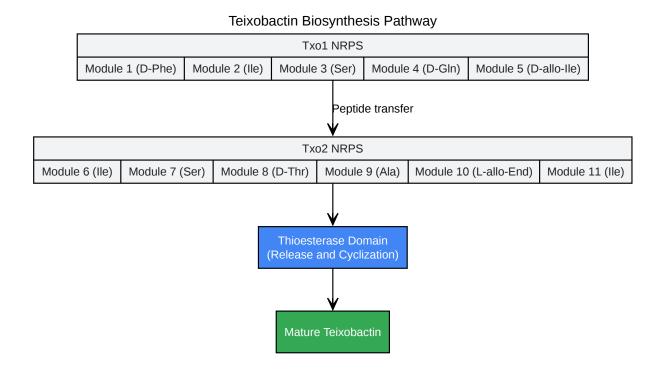
Protocol:

- Sample Preparation: Prepare a solution of Lipid II (e.g., 10-50 μM) in the sample cell and a more concentrated solution of teixobactin (e.g., 100-500 μM) in the injection syringe, both in the same buffer.
- Equilibration: Allow the instrument and solutions to equilibrate at the desired temperature (e.g., 25°C).
- Titration: A series of small injections of the teixobactin solution are made into the Lipid II solution. The heat change associated with each injection is measured.
- Data Analysis: The resulting thermogram is analyzed to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Biosynthesis

Teixobactin is synthesized non-ribosomally by two large multi-modular enzymes, Txo1 and Txo2, which are nonribosomal peptide synthetases (NRPSs).[1][12][13] Each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[12]





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Figure 3. Simplified schematic of the nonribosomal peptide synthetase (NRPS) pathway for teixobactin biosynthesis.

Conclusion

Teixobactin is a highly promising antibiotic candidate with a novel mechanism of action that circumvents common resistance pathways. Its potent activity against multidrug-resistant Grampositive pathogens makes it a subject of intense research and development. This guide has provided a detailed overview of its chemical and biological properties, as well as key experimental methodologies, to aid researchers in the continued exploration of this important antimicrobial agent. Further studies into its pharmacokinetics, toxicology, and the development of synthetic analogs with improved properties will be crucial for its potential translation into a clinical therapeutic.



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